N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258651-66-9
VCID: VC2993322
InChI: InChI=1S/C12H18N2OS.ClH/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11;/h4,7,9,11,13H,2-3,5-6,8H2,1H3;1H
SMILES: CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl
Molecular Formula: C12H19ClN2OS
Molecular Weight: 274.81 g/mol

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride

CAS No.: 1258651-66-9

Cat. No.: VC2993322

Molecular Formula: C12H19ClN2OS

Molecular Weight: 274.81 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride - 1258651-66-9

Specification

CAS No. 1258651-66-9
Molecular Formula C12H19ClN2OS
Molecular Weight 274.81 g/mol
IUPAC Name N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H18N2OS.ClH/c1-14(8-10-4-7-16-9-10)12(15)11-2-5-13-6-3-11;/h4,7,9,11,13H,2-3,5-6,8H2,1H3;1H
Standard InChI Key JQBIFDSYRFAPAD-UHFFFAOYSA-N
SMILES CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl
Canonical SMILES CN(CC1=CSC=C1)C(=O)C2CCNCC2.Cl

Introduction

Chemical Structure and Properties

Structural Composition

N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride features a piperidine ring with a carboxamide substituent at the 4-position. The nitrogen of the carboxamide is di-substituted with a methyl group and a thiophen-3-ylmethyl group. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.

The structural components can be broken down as follows:

  • Piperidine ring: A six-membered saturated heterocycle containing one nitrogen atom

  • Carboxamide group: Located at position 4 of the piperidine ring

  • N-methyl group: A methyl substituent on the amide nitrogen

  • Thiophen-3-ylmethyl group: A thiophene ring connected to the amide nitrogen via a methylene bridge

  • Hydrochloride salt: The addition of HCl to form a salt of the basic nitrogen

Physical Properties

Based on analysis of similar compounds in the search results, the following physical properties can be inferred:

PropertyValueBasis of Estimation
Molecular FormulaC₁₂H₁₈N₂OS·HClDerived from chemical structure
Molecular Weight~274.8 g/molCalculated based on atomic weights
Physical StateSolidCommon for hydrochloride salts of similar compounds
SolubilityLikely soluble in water, methanol, and DMSOBased on typical properties of hydrochloride salts
Melting PointNot directly availableWould require experimental determination

The hydrochloride salt formation typically imparts greater water solubility compared to the free base, making it more suitable for biological testing and pharmaceutical applications .

Synthesis and Preparation

Purification Techniques

Purification of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride would likely involve:

  • Recrystallization from appropriate solvent systems such as ethanol/diethyl ether or acetone/hexane

  • Column chromatography using silica gel with appropriate solvent systems

  • Preparative HPLC for high-purity requirements

Final conversion to the hydrochloride salt would typically involve treating the purified free base with a solution of hydrogen chloride in an appropriate solvent (such as diethyl ether or dioxane), followed by filtration and drying of the precipitated salt .

Pharmacological Profile

Structure-Activity Relationships

Based on structurally similar compounds, several structure-activity relationships can be proposed:

  • The piperidine ring serves as a scaffold that can orient substituents in three-dimensional space for optimal interaction with biological targets.

  • The N-methyl group often contributes to binding affinity through hydrophobic interactions and can affect the basicity of the nitrogen atom.

  • The thiophene ring can participate in π-π interactions with aromatic amino acid residues in protein binding pockets and can also serve as a bioisostere for benzene rings with modified electronic properties .

  • The carboxamide functional group can participate in hydrogen bonding as both a donor and acceptor, which is often critical for biological activity.

Drug-Like Properties

The compound's drug-like properties can be estimated based on general principles and similar compounds:

PropertyPredicted ValueRelevance
LogP~2.0-3.0Suggests moderate lipophilicity, compatible with oral absorption
Hydrogen Bond Donors0The N-H of the amide is substituted, reducing HBD count
Hydrogen Bond Acceptors3 (N, O, S)Falls within acceptable range for drug-like molecules
Rotatable BondsApproximately 5Suggests moderate molecular flexibility
Molecular Weight~274.8 g/molBelow 500, favorable for drug-like properties

These properties suggest that N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride may have reasonable drug-like characteristics, potentially suitable for further investigation in drug discovery programs.

Analytical Methods and Characterization

Identification Techniques

Several analytical methods would be suitable for the identification and characterization of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would show characteristic signals for aromatic protons of the thiophene ring, piperidine ring protons, methylene protons, and N-methyl protons.

    • ¹³C-NMR would reveal the carboxamide carbon (typically around 170-175 ppm), thiophene carbons, and piperidine ring carbons.

  • Mass Spectrometry:

    • High-resolution mass spectrometry would confirm the molecular formula.

    • Fragmentation patterns would show characteristic losses from the parent molecule.

  • Infrared Spectroscopy:

    • Would display characteristic absorption bands for C=O stretching of the amide (approximately 1630-1650 cm⁻¹), C-N stretching, and thiophene ring vibrations.

Biological Activity and Research Applications

Comparison with Related Compounds

Several structurally related compounds provide insights into the potential properties of N-methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide hydrochloride:

Related CompoundStructural SimilarityKey DifferencesReported Activity
N-methylpiperidine-4-carboxamide HCl Contains piperidine-4-carboxamide core with N-methylLacks thiophen-3-ylmethyl groupNot specified in search results
N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide HCl Contains piperidine and thiophene-3 componentsDifferent connectivity between componentsNot specified in search results
4-(di-3-thienyl-methylene)-N-methyl-piperidine HCl Contains N-methyl-piperidine and thiophene componentsHas two thiophene groups connected via a methylene bridgeNot specified in search results

Research Status and Future Directions

  • Structure-Activity Relationship Studies:

    • Systematic modification of substituents to optimize biological activity

    • Investigation of the importance of the thiophene position (2- vs. 3- vs. 4-substituted)

    • Exploration of alternative heterocycles in place of thiophene

  • Mechanism of Action Studies:

    • Receptor binding assays to identify potential biological targets

    • Enzyme inhibition studies to determine effects on relevant biochemical pathways

  • Pharmacokinetic Investigations:

    • Studies on absorption, distribution, metabolism, and excretion properties

    • Investigation of the effect of the hydrochloride salt on bioavailability

Hazard TypeLikely ClassificationPrecautionary Measures
Acute ToxicityPossibly harmful if swallowed (Category 4)Avoid ingestion, wear appropriate PPE
Skin IrritationPossibly irritating (Category 2)Avoid skin contact, use protective gloves
Eye IrritationPossibly irritating (Category 2A)Use eye protection, avoid contact with eyes
RespiratoryMay cause respiratory irritationUse in well-ventilated areas, avoid inhalation

The GHS pictograms likely associated with this compound would include the exclamation mark symbol, indicating warning-level hazards .

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